GW-6604

Description

Structure

3D Structure

Properties

IUPAC Name |

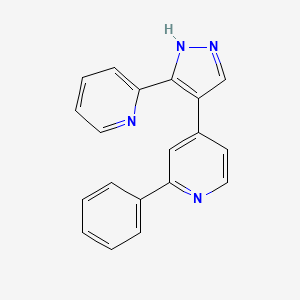

2-phenyl-4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4/c1-2-6-14(7-3-1)18-12-15(9-11-21-18)16-13-22-23-19(16)17-8-4-5-10-20-17/h1-13H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCBRQYHYNUWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)C3=C(NN=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452342-37-9 | |

| Record name | GW-6604 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452342379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-6604 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/273G6SN31H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GW-6604

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW-6604 is a potent and selective small molecule inhibitor of the Activin-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for Transforming Growth Factor-beta (TGF-β). By targeting ALK5, this compound effectively abrogates the canonical TGF-β signaling cascade, a pathway critically implicated in cellular proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is a hallmark of various fibrotic diseases and cancer progression. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of ALK5 and the TGF-β/Smad Pathway

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the ALK5 kinase domain. This prevents the autophosphorylation and activation of ALK5, a crucial step in the propagation of the TGF-β signal.

This compound, by inhibiting ALK5, blocks the initial phosphorylation of Smad2 and Smad3, thereby halting the entire downstream signaling cascade. This leads to a reduction in the transcription of pro-fibrotic genes.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in various in vitro and in vivo models.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Cell Line/System | IC50 Value | Reference |

| Kinase Assay | ALK5 Autophosphorylation | Recombinant Human ALK5 | 140 nM | [1][2] |

| Cellular Assay | TGF-β-induced PAI-1 Transcription | HepG2 cells | 500 nM | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Compound Administration | Key Finding | Quantitative Result | Reference |

| Acute Dimethylnitrosamine (DMN)-induced liver fibrosis in rats | 25-80 mg/kg, p.o., twice daily for 3 weeks | Inhibition of hepatic COL1A1 overexpression | Up to 80% reduction in expression | [2] |

| Partial hepatectomy in TGF-β-overexpressing mice | 40 mg/kg, p.o. | Increased liver regeneration | 4.7-fold increase in hepatocyte proliferation |

Signaling Pathway and Experimental Workflow Visualizations

TGF-β/Smad Signaling Pathway and Inhibition by this compound

Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating the in vitro and in vivo efficacy of this compound.

Detailed Experimental Protocols

ALK5 Autophosphorylation Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound on the autophosphorylation of the ALK5 kinase.

Materials:

-

Recombinant human ALK5 protein

-

This compound

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

SDS-PAGE gels

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing recombinant ALK5 protein in kinase reaction buffer.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated ALK5 band using a phosphorimager.

-

Quantify the band intensity to determine the extent of inhibition at each this compound concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TGF-β-induced PAI-1 Transcription Cellular Assay

Objective: To assess the ability of this compound to inhibit TGF-β-mediated gene transcription in a cellular context.

Materials:

-

HepG2 human hepatoma cells

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

This compound

-

Transfection reagent

-

Luciferase assay system

Procedure:

-

Seed HepG2 cells in 96-well plates and allow them to adhere overnight.

-

After 24 hours, replace the medium with serum-free medium and add varying concentrations of this compound or vehicle control.

-

After a 1-hour pre-incubation, stimulate the cells with a sub-maximal concentration of TGF-β1 (e.g., 1 ng/mL).

-

Incubate for 16-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

-

Calculate the IC50 value by determining the concentration of this compound that causes a 50% reduction in TGF-β1-induced luciferase activity.

Dimethylnitrosamine (DMN)-Induced Liver Fibrosis in Rats

Objective: To evaluate the in vivo efficacy of this compound in a chemically-induced model of liver fibrosis.

Materials:

-

Male Sprague-Dawley rats

-

Dimethylnitrosamine (DMN)

-

This compound formulation for oral gavage

-

Vehicle control

-

Materials for tissue collection and analysis (qRT-PCR for collagen IA1 mRNA)

Procedure:

-

Induce liver fibrosis in rats by intraperitoneal injection of DMN (e.g., 10 mg/kg) for three consecutive days per week for 3-6 weeks.

-

During the final weeks of DMN administration, treat the rats with this compound (e.g., 25-80 mg/kg, orally, twice daily) or vehicle control.

-

At the end of the treatment period, euthanize the animals and collect liver tissue.

-

Isolate total RNA from the liver samples.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of collagen IA1.

-

Normalize the collagen IA1 expression to a housekeeping gene.

-

Compare the expression levels between the vehicle-treated and this compound-treated groups to determine the percentage of inhibition.

Partial Hepatectomy in TGF-β-Overexpressing Mice

Objective: To assess the effect of this compound on liver regeneration in a model of excessive TGF-β signaling.

Materials:

-

Transgenic mice overexpressing TGF-β in the liver

-

Surgical instruments for partial hepatectomy

-

This compound formulation for oral gavage

-

Vehicle control

-

BrdU for labeling proliferating cells

-

Materials for immunohistochemistry

Procedure:

-

Perform a two-thirds partial hepatectomy on TGF-β-overexpressing mice.

-

Administer this compound (e.g., 40 mg/kg, orally) or vehicle control immediately after surgery and at subsequent time points.

-

Inject mice with BrdU prior to sacrifice to label cells undergoing DNA synthesis.

-

Euthanize the mice at various time points post-hepatectomy (e.g., 48 hours).

-

Collect the remnant liver lobes and fix them in formalin.

-

Embed the tissue in paraffin and prepare sections for immunohistochemistry.

-

Stain the sections with an anti-BrdU antibody to identify proliferating hepatocytes.

-

Quantify the number of BrdU-positive hepatocytes per field of view under a microscope.

-

Compare the proliferation index between the vehicle-treated and this compound-treated groups.

Conclusion

This compound is a specific inhibitor of ALK5 kinase activity, which translates to a potent inhibition of the TGF-β/Smad signaling pathway. This mechanism has been robustly demonstrated through in vitro kinase and cellular assays, and its therapeutic potential has been validated in preclinical in vivo models of liver fibrosis and impaired liver regeneration. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this compound and other ALK5 inhibitors.

References

The TGF-β Signaling Pathway and its Inhibition by GW-6604: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Its dysregulation is implicated in numerous pathologies, ranging from fibrotic diseases to cancer. This technical guide provides an in-depth overview of the TGF-β signaling cascade and explores the mechanism and experimental data related to GW-6604, a potent and selective inhibitor of the TGF-β type I receptor (ALK5).

The TGF-β Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of a TGF-β superfamily ligand to a type II receptor serine/threonine kinase on the cell surface. This binding event recruits and activates a type I receptor, which then propagates the signal intracellularly. The pathway can be broadly divided into two main branches: the canonical SMAD-dependent pathway and the non-canonical SMAD-independent pathways.

Canonical SMAD-Dependent Pathway

The canonical pathway is the most well-characterized branch of TGF-β signaling. Upon activation by the type II receptor, the type I receptor (commonly ALK5 for TGF-β) phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[2] These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This heteromeric SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[3] The pathway is negatively regulated by inhibitory SMADs (I-SMADs), such as SMAD6 and SMAD7, which can compete with R-SMADs for receptor binding or target the receptors for degradation.[1]

SMAD-Independent Pathways

In addition to the canonical SMAD pathway, TGF-β receptors can also activate a variety of SMAD-independent signaling cascades. These include the mitogen-activated protein kinase (MAPK) pathways (Erk, JNK, and p38), the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, and Rho-like GTPase signaling pathways.[4] These pathways can cross-talk with the SMAD-dependent pathway and contribute to the diverse cellular responses to TGF-β.

This compound: A Selective ALK5 Inhibitor

This compound is a potent and selective small molecule inhibitor of the TGF-β type I receptor, ALK5. By targeting the kinase activity of ALK5, this compound effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the downstream signaling of the canonical TGF-β pathway.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of the ALK5 kinase. It binds to the ATP-binding pocket of the ALK5 catalytic domain, preventing the transfer of a phosphate group to its downstream targets, SMAD2 and SMAD3. This inhibition is highly selective for ALK5, which minimizes off-target effects.

Quantitative Data for this compound

The following tables summarize the key quantitative data for the activity of this compound from published studies.

Table 1: In Vitro Activity of this compound

| Assay | Description | IC50 (nM) | Reference |

| ALK5 Autophosphorylation | Inhibition of the kinase activity of ALK5 in a cell-free assay. | 140 | [5] |

| TGF-β-induced PAI-1 Transcription | Inhibition of the TGF-β-induced transcription of the plasminogen activator inhibitor-1 (PAI-1) gene in HepG2 cells. | 500 | [5] |

Table 2: In Vivo Activity of this compound

| Model | Species | Treatment | Key Findings | Reference |

| Partial Hepatectomy in TGF-β-overexpressing mice | Mouse | 40 mg/kg p.o. | Increased liver regeneration. | [5] |

| Acute Dimethylnitrosamine (DMN)-induced liver disease | Rat | 25-80 mg/kg p.o., twice a day for 3 weeks | Reduced expression of collagen IA1 by 80%.[6] | [6] |

| Chronic DMN-induced liver fibrosis | Rat | 80 mg/kg p.o., b.i.d. for the last 3 weeks of a 6-week DMN administration | Prevented mortality and reduced mRNA levels of collagen IA1, IA2, III, TIMP-1, and TGF-β by 50-75%.[5] | [5] |

Experimental Protocols

Disclaimer: The following protocols are based on descriptions in the cited literature and general laboratory practices. For exact, detailed protocols, please refer to the primary research articles.

In Vitro ALK5 Kinase Assay (Autophosphorylation)

This assay measures the ability of this compound to inhibit the autophosphorylation of the ALK5 kinase domain.

Materials:

-

Recombinant human ALK5 kinase domain

-

This compound

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

SDS-PAGE gels and reagents

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine the ALK5 kinase domain with the kinase assay buffer and the desired concentration of this compound or vehicle (DMSO).

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated ALK5 by autoradiography or phosphorimaging.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

TGF-β-induced PAI-1 Transcription Assay in HepG2 Cells

This cell-based assay assesses the ability of this compound to inhibit TGF-β-induced gene expression.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human TGF-β1

-

This compound

-

Reagents for RNA extraction (e.g., TRIzol)

Procedure:

-

Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with a final concentration of TGF-β1 (e.g., 2-5 ng/mL).

-

Incubate for a specified time (e.g., 24 hours).

-

Lyse the cells and extract total RNA.

-

Determine the IC50 value from the dose-response curve.

In Vivo Model of Dimethylnitrosamine (DMN)-Induced Liver Fibrosis in Rats

This model evaluates the therapeutic efficacy of this compound in a chemically induced model of liver fibrosis.

Animals:

-

Male Sprague-Dawley or Wistar rats

Materials:

-

Dimethylnitrosamine (DMN)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80)

-

Reagents for tissue processing, histology (e.g., Masson's trichrome stain), and molecular analysis (e.g., qRT-PCR for fibrosis markers).

Procedure:

-

Induce liver fibrosis by intraperitoneal injection of DMN (e.g., 10 mg/kg) for three consecutive days per week for a specified duration (e.g., 4-6 weeks).[7][8]

-

For therapeutic studies, initiate treatment with this compound (e.g., 80 mg/kg, p.o., b.i.d.) at a predetermined time point after the start of DMN administration.[5]

-

Monitor animal health and body weight throughout the study.

-

At the end of the study, euthanize the animals and collect blood and liver tissue.

-

Analyze serum for liver function markers (e.g., ALT, AST).

-

Process liver tissue for histological evaluation of fibrosis (e.g., collagen deposition).

-

Extract RNA from liver tissue to analyze the expression of fibrotic genes (e.g., collagen I, TIMP-1) by qRT-PCR.

Conclusion

The TGF-β signaling pathway plays a pivotal role in cellular homeostasis and disease. Its intricate network of SMAD-dependent and -independent cascades offers multiple points for therapeutic intervention. This compound, as a potent and selective inhibitor of ALK5, has demonstrated significant efficacy in preclinical models of fibrotic disease by effectively blocking the canonical TGF-β/SMAD pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and target this critical signaling axis.

References

- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Smad-dependent and Smad-independent pathways in TGF-beta family signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Dimethylnitrosamine Induced Liver Fibrosis Model in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]

In Vitro and In Vivo Efficacy of GW-6604: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW-6604 is a potent and selective small molecule inhibitor of the Activin-like kinase 5 (ALK-5), a type I serine/threonine kinase receptor for Transforming Growth Factor-beta (TGF-β). By targeting ALK-5, this compound effectively modulates the TGF-β signaling pathway, which is critically implicated in cellular proliferation, differentiation, and the pathogenesis of fibrotic diseases. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental applications.

Core Mechanism of Action: Inhibition of the TGF-β/ALK-5 Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of ALK-5. In the canonical TGF-β signaling pathway, the binding of TGF-β ligand to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of the type I receptor, ALK-5. Activated ALK-5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and other cellular processes. This compound acts as an ATP-competitive inhibitor of ALK-5, preventing the phosphorylation of Smad2 and Smad3 and thereby blocking the downstream signaling cascade.

Figure 1. TGF-β/ALK-5 signaling pathway and the inhibitory action of this compound.

Quantitative In Vitro Effects of this compound

The in vitro activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data demonstrating its potency and cellular efficacy.

Table 1: Biochemical Inhibition of ALK-5

| Parameter | Value | Assay Type |

| IC₅₀ for ALK-5 Autophosphorylation | 140 nM[1][2] | Kinase Assay |

| IC₅₀ for ALK-5 Binding | 107 nM[1] | Binding Assay |

Table 2: Cellular Inhibition of TGF-β Signaling

| Parameter | Value | Cell Line | Assay Type |

| IC₅₀ for TGF-β-induced PAI-1 Transcription | 500 nM[1][2] | HepG2 | Reporter Gene Assay |

Detailed Experimental Protocols: In Vitro Assays

ALK-5 Kinase Assay (Inhibition of Autophosphorylation)

This protocol outlines a method to determine the inhibitory effect of this compound on the autophosphorylation of the ALK-5 kinase domain.

Figure 2. Workflow for the ALK-5 kinase autophosphorylation assay.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in kinase assay buffer.

-

Prepare a solution of recombinant human ALK-5 kinase domain in kinase assay buffer.

-

Prepare a solution of [γ-³²P]ATP in kinase assay buffer.

-

-

Assay Procedure:

-

In a microcentrifuge tube or 96-well plate, combine the ALK-5 enzyme solution with either this compound dilution or vehicle (DMSO).

-

Pre-incubate the mixture for 10 minutes at 30°C to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

-

Detection and Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to an autoradiography film.

-

Quantify the radioactive signal corresponding to phosphorylated ALK-5 using a phosphorimager or densitometry.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value using a dose-response curve.

-

TGF-β-Induced PAI-1 Transcription Assay (Reporter Gene Assay)

Methodology:

-

Cell Culture and Transfection:

-

Culture HepG2 cells in appropriate media.

-

-

Compound Treatment and Stimulation:

-

Following transfection, starve the cells in serum-free media for 16-24 hours.

-

Pre-treat the cells with serial dilutions of this compound or vehicle for 1 hour.

-

Stimulate the cells with a known concentration of TGF-β1 (e.g., 2 ng/mL) for 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Quantitative In Vivo Effects of this compound

The in vivo efficacy of this compound has been primarily evaluated in animal models of liver fibrosis. The following table summarizes key findings.

Table 3: In Vivo Efficacy in a Rat Model of Liver Fibrosis

| Parameter | Treatment Group | Result | Model System |

| Hepatic Collagen IA1 Expression | This compound (40 mg/kg, p.o.) | 80% reduction compared to vehicle[1] | Acute dimethylnitrosamine (DMN)-induced liver disease in rats |

| Hepatocyte Proliferation | This compound (40 mg/kg, p.o.) | 4.7-fold increase in hepatocyte proliferation[1] | Partially hepatectomized TGF-β transgenic mice |

Detailed Experimental Protocols: In Vivo Studies

Dimethylnitrosamine (DMN)-Induced Liver Fibrosis Model in Rats

This protocol details the induction of liver fibrosis in rats using DMN and subsequent treatment with this compound to assess its anti-fibrotic effects.

Figure 3. Workflow for the DMN-induced liver fibrosis model in rats.

Methodology:

-

Animal Model:

-

Use male Wistar rats (or other appropriate strain) of a specific age and weight range.

-

Acclimatize the animals for at least one week before the start of the experiment.

-

-

Induction of Fibrosis:

-

Administer dimethylnitrosamine (DMN) intraperitoneally (i.p.) at a dose of 10 mg/kg for three consecutive days per week for four weeks.

-

-

Compound Administration:

-

Randomly divide the animals into treatment and vehicle control groups.

-

Administer this compound orally (p.o.) at the desired dose (e.g., 40 mg/kg) or vehicle daily throughout the DMN administration period.

-

-

Sample Collection and Analysis:

-

At the end of the study, euthanize the animals and collect blood and liver tissue.

-

Analyze serum for markers of liver damage (e.g., ALT, AST).

-

Process liver tissue for:

-

Histological analysis: Stain with Sirius Red to visualize collagen deposition.

-

Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of profibrotic genes such as collagen type IA1.

-

-

Conclusion

This compound is a potent and selective inhibitor of ALK-5 with demonstrated efficacy in both in vitro and in vivo models. Its ability to block the TGF-β signaling pathway translates to significant anti-fibrotic effects in a preclinical model of liver disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and other ALK-5 inhibitors.

References

In-Depth Technical Guide: GW-6604 (CAS Number 452342-37-9)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

GW-6604 is a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), a transforming growth factor-beta (TGF-β) type I receptor.[1][2] By targeting ALK5, this compound effectively blocks the TGF-β signaling pathway, which is implicated in a variety of cellular processes, including cell growth, differentiation, and extracellular matrix production.[1][3] Its primary therapeutic potential lies in the treatment of fibrotic diseases, particularly liver fibrosis, where it has demonstrated efficacy in preclinical models by preventing matrix deposition and promoting hepatocyte regeneration.[1][4]

Quantitative Data

The following table summarizes the key in vitro and in vivo quantitative data for this compound.

| Parameter | Value | Assay/Model | Source |

| IC50 (ALK5 Autophosphorylation) | 140 nM | In vitro kinase assay | [1] |

| IC50 (TGF-β-induced PAI-1 Transcription) | 500 nM | Cellular assay in HepG2 cells | [1][2] |

| In Vivo Efficacy | 80% reduction in collagen IA1 expression | Acute model of liver disease | [1] |

| In Vivo Efficacy | Prevention of mortality and 50-75% reduction in fibrosis-related mRNA | Chronic dimethylnitrosamine (DMN)-induced liver fibrosis in rats (80 mg kg-1 p.o., b.i.d. for 3 weeks) | [1] |

| In Vivo Efficacy | Increased liver regeneration | Partial hepatectomy in TGF-β-overexpressing mice (40 mg kg-1 p.o.) | [1] |

Signaling Pathway and Mechanism of Action

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for this compound[1] and established experimental techniques.

In Vitro ALK5 Autophosphorylation Kinase Assay

This assay quantifies the ability of this compound to inhibit the autophosphorylation of the ALK5 kinase domain.

Materials:

-

Recombinant human ALK5 kinase domain

-

This compound

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods

-

96-well assay plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add the recombinant ALK5 enzyme to each well.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection) to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

For radioactive detection, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive detection (e.g., ADP-Glo™), follow the manufacturer's protocol to measure ADP production as a marker of kinase activity.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Cellular Assay for TGF-β-Induced PAI-1 Transcription

Materials:

-

HepG2 cells (or other TGF-β responsive cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human TGF-β1

-

This compound

-

Transfection reagent

-

Luciferase assay system

Procedure (Luciferase Reporter Assay):

-

Seed HepG2 cells in 96-well plates.

-

After an appropriate incubation period for reporter expression, replace the medium with a low-serum medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with a constant concentration of TGF-β1 (e.g., 1 ng/mL).

-

Incubate for 16-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration.

-

Calculate the percent inhibition of TGF-β-induced luciferase activity and determine the IC₅₀ value.

In Vivo Model: Partial Hepatectomy in TGF-β-Overexpressing Mice

This model assesses the effect of this compound on liver regeneration in a context of excessive TGF-β signaling.

Animals:

-

TGF-β-overexpressing transgenic mice and wild-type littermates.

Procedure:

-

Anesthetize the mice.

-

Perform a two-thirds partial hepatectomy by surgically removing the median and left lateral liver lobes.

-

Administer this compound (e.g., 40 mg kg⁻¹ p.o.) or vehicle control to the mice immediately after surgery and at subsequent time points as required.

-

At a predetermined endpoint (e.g., 48 hours post-hepatectomy), euthanize the animals and harvest the remnant liver tissue.

-

Fix the liver tissue in formalin and embed in paraffin for histological analysis.

-

Perform immunohistochemical staining for markers of cell proliferation (e.g., Ki-67) to assess the rate of hepatocyte regeneration.

-

Quantify the number of positively stained nuclei per field of view to compare the proliferative index between treatment groups.

In Vivo Model: Dimethylnitrosamine (DMN)-Induced Liver Fibrosis in Rats

This is a chronic model of liver fibrosis used to evaluate the therapeutic efficacy of this compound.

Animals:

-

Male Wistar rats.

Procedure:

-

Induce liver fibrosis by intraperitoneal injection of DMN (e.g., 10 mg kg⁻¹) for three consecutive days per week for a total of 6 weeks.

-

Initiate treatment with this compound (e.g., 80 mg kg⁻¹ p.o., b.i.d.) or vehicle control during the last 3 weeks of DMN administration.

-

Monitor animal health and mortality throughout the study.

-

At the end of the treatment period, euthanize the animals and collect blood and liver tissue.

-

Analyze serum for markers of liver function (e.g., bilirubin, ALT, AST).

-

Process liver tissue for:

-

Histological analysis (e.g., Masson's trichrome staining) to assess collagen deposition and the extent of fibrosis.

-

Quantitative PCR to measure the mRNA expression levels of profibrotic genes (e.g., collagen IA1, IA2, III, TIMP-1, and TGF-β).

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening kinase inhibitors in vitro.

References

- 1. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ANTI-TGF-ß THERAPY IN FIBROSIS: RECENT PROGRESS AND IMPLICATIONS FOR SYSTEMIC SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Zeitschrift für Gastroenterologie / Abstract [thieme-connect.com]

Obeticholic Acid (OCA) for Liver Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liver fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is a common pathway for most chronic liver diseases, leading to cirrhosis, liver failure, and hepatocellular carcinoma. There is a significant unmet medical need for effective anti-fibrotic therapies. Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic agent for the treatment of liver fibrosis, particularly in the context of non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of OCA, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols from pivotal studies, and visualizations of relevant biological pathways and workflows.

Introduction to Obeticholic Acid

Obeticholic acid (OCA) is a semi-synthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA). It is a first-in-class selective FXR agonist, with approximately 100-fold greater potency than CDCA.[1] By activating FXR, a nuclear receptor highly expressed in the liver and intestine, OCA modulates multiple pathways involved in bile acid, glucose, and lipid metabolism, as well as inflammation and fibrosis.[1][2]

Mechanism of Action

OCA's primary mechanism of action is the activation of the farnesoid X receptor (FXR). FXR activation plays a crucial role in regulating bile acid homeostasis, which in turn impacts liver health. In the context of liver fibrosis, OCA's therapeutic effects are believed to be mediated through several interconnected pathways:

-

Reduction of Bile Acid Synthesis and Hepatotoxicity: OCA-mediated FXR activation in hepatocytes leads to the induction of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This reduces the intracellular concentration of bile acids, thereby mitigating their cytotoxic effects on hepatocytes.[3]

-

Anti-inflammatory Effects: FXR activation has been shown to antagonize the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).[1][4] By inhibiting NF-κB signaling, OCA can reduce the expression of pro-inflammatory cytokines in the liver, a key driver of hepatic stellate cell (HSC) activation and subsequent fibrosis.

-

Direct Anti-fibrotic Effects: While the direct effects on HSCs are still under investigation, studies suggest that FXR activation can inhibit the activation of HSCs, the primary cell type responsible for extracellular matrix production in the liver.[1]

Below is a diagram illustrating the signaling pathway of Obeticholic Acid.

Preclinical Data

The anti-fibrotic potential of OCA has been evaluated in various animal models of liver fibrosis.

Thioacetamide (TAA)-Induced Liver Fibrosis in Rats

In a rat model of toxic cirrhosis induced by thioacetamide (TAA), OCA treatment demonstrated both preventive and therapeutic effects on hepatic inflammation and fibrosis.[4]

Diet-Induced NASH Models in Mice

-

Melanocortin 4 Receptor-Deficient (MC4R-KO) Mice: In MC4R-KO mice fed a Western diet, a model that develops key features of human NASH, OCA treatment effectively prevented chronic inflammation and liver fibrosis.[1]

-

Ldlr-/-.Leiden Mice: In high-fat diet-fed Ldlr-/-.Leiden mice, which develop NASH with progressive liver fibrosis and atherosclerosis, OCA intervention attenuated the progression of inflammation and liver fibrosis.[5][6]

Table 1: Summary of Key Preclinical Studies on Obeticholic Acid for Liver Fibrosis

| Animal Model | OCA Dosage | Key Findings | Reference |

| Thioacetamide (TAA)-induced cirrhotic rats | Not specified | Reduced hepatic inflammation and fibrosis, both preventively and therapeutically. | [4] |

| MC4R-KO mice on a Western diet | 3 mg/kg and 10 mg/kg | Prevented chronic inflammation and liver fibrosis. | [1] |

| Ldlr-/-.Leiden mice on a high-fat diet | 10 mg/kg/day | Attenuated progression of inflammation and liver fibrosis. | [5][6] |

Clinical Data

OCA has been extensively studied in clinical trials for the treatment of NASH and liver fibrosis. The most notable are the Phase 2 FLINT trial and the Phase 3 REGENERATE trial.

The FLINT Trial

The Farnesoid X Receptor Ligand Obeticholic Acid in NASH Treatment (FLINT) trial was a multicenter, randomized, double-blind, placebo-controlled Phase 2b study that evaluated the efficacy and safety of OCA in patients with non-cirrhotic NASH.[7][8]

The REGENERATE Trial

The REGENERATE trial was a pivotal, randomized, double-blind, placebo-controlled Phase 3 study designed to evaluate the safety and efficacy of OCA in patients with liver fibrosis due to NASH.[3][9][10]

Table 2: Efficacy of Obeticholic Acid in the FLINT and REGENERATE Clinical Trials

| Trial | Dosage | Primary Endpoint | OCA Group | Placebo Group | p-value | Reference |

| FLINT | 25 mg/day | Improvement in liver histology (≥2-point decrease in NAFLD Activity Score with no worsening of fibrosis) | 45% | 21% | 0.0002 | [7] |

| REGENERATE | 10 mg/day | Fibrosis improvement by ≥1 stage with no worsening of NASH | 18% | 12% | 0.045 | [7] |

| REGENERATE | 25 mg/day | Fibrosis improvement by ≥1 stage with no worsening of NASH | 23% | 12% | 0.0002 | [7] |

Experimental Protocols

Preclinical Study Protocol: Thioacetamide (TAA)-Induced Liver Fibrosis in Rats (Adapted from[4][11][12])

This protocol describes a general procedure for inducing liver fibrosis in rats using TAA and for evaluating the therapeutic effects of a test compound like OCA.

Clinical Trial Protocol: The REGENERATE Study (Adapted from[3][9][13])

This protocol outlines the key design elements of the Phase 3 REGENERATE trial.

Conclusion

Obeticholic acid has demonstrated significant anti-fibrotic and anti-inflammatory effects in a range of preclinical models and has shown promise in clinical trials for the treatment of liver fibrosis in patients with NASH. Its mechanism of action, centered on the activation of the farnesoid X receptor, targets key pathways in the pathogenesis of liver fibrosis. While further research is ongoing to fully elucidate its long-term safety and efficacy, OCA represents a significant advancement in the development of targeted therapies for liver fibrosis. This guide provides a foundational understanding of OCA for researchers and drug development professionals working to address this critical unmet medical need.

References

- 1. researchgate.net [researchgate.net]

- 2. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. REGENERATE: Design of a pivotal, randomised, phase 3 study evaluating the safety and efficacy of obeticholic acid in patients with fibrosis due to nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Obeticholic Acid Modulates Serum Metabolites and Gene Signatures Characteristic of Human NASH and Attenuates Inflammation and Fibrosis Progression in Ldlr‐/‐.Leiden Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Translational Mouse Model for NASH with Advanced Fibrosis and Atherosclerosis Expressing Key Pathways of Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. natap.org [natap.org]

- 9. hra.nhs.uk [hra.nhs.uk]

- 10. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]

Unveiling the Anticancer Potential of GW-6604: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW-6604 has emerged as a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK-5), a type I serine/threonine kinase receptor for Transforming Growth Factor-beta (TGF-β). The TGF-β signaling pathway is a critical regulator of numerous cellular processes and its dysregulation is a hallmark of cancer progression. In the tumor microenvironment, TGF-β signaling can paradoxically switch from a tumor-suppressive to a tumor-promoting role, fostering cell invasion, metastasis, and immunosuppression. By targeting ALK-5, this compound presents a promising therapeutic strategy to counteract the pro-oncogenic effects of TGF-β. This technical guide provides a comprehensive overview of the anticancer potential of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Core Mechanism of Action: Inhibition of the TGF-β/ALK-5 Signaling Pathway

This compound exerts its anticancer effects by competitively inhibiting the ATP-binding site of the ALK-5 kinase domain. This inhibition prevents the phosphorylation and activation of downstream signaling mediators, primarily the Smad proteins (Smad2 and Smad3). In the canonical TGF-β pathway, the binding of TGF-β to its type II receptor (TβRII) induces the recruitment and phosphorylation of ALK-5. Activated ALK-5 then phosphorylates Smad2 and Smad3, which subsequently form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes involved in cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT). By blocking this cascade, this compound effectively abrogates the downstream cellular responses to TGF-β signaling.

In-depth Technical Guide: Discovery and Development of GW-6604, a Potent ALK-5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of GW-6604, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK-5). This document details the quantitative data associated with its activity, the experimental protocols used in its characterization, and the underlying signaling pathways it modulates.

Introduction

This compound, with the chemical name 2-phenyl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine, was identified as a potent inhibitor of the TGF-β signaling pathway.[1] The dysregulation of this pathway is implicated in a variety of fibrotic diseases and cancer. By selectively targeting ALK-5, this compound represents a promising therapeutic agent for conditions such as liver fibrosis.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro and cellular assays. The key data are summarized in the tables below for clear comparison.

Table 1: In Vitro and Cellular Activity of this compound

| Assay Type | Target/Endpoint | Cell Line | IC50 Value | Reference |

| ALK-5 Autophosphorylation Assay | ALK-5 Kinase Activity | - | 140 nM | [1] |

| ALK-5 Binding Assay | ALK-5 | - | 107 nM | [1] |

| PAI-1 Transcription Assay | TGF-β-induced PAI-1 Transcription | HepG2 | 500 nM | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosage | Key Finding | Reference |

| TGF-β Overexpressing Mice | Partial Hepatectomy | 40 mg/kg p.o. | Increased liver regeneration | [1] |

| Acute Dimethylnitrosamine (DMN)-induced Liver Disease | Liver Fibrosis | - | 80% reduction in collagen IA1 expression | [1] |

| Chronic DMN-induced Liver Fibrosis | Liver Fibrosis | 80 mg/kg p.o., b.i.d. for 3 weeks | Prevention of mortality and 50-75% reduction in profibrotic gene expression | [1] |

Signaling Pathway

This compound exerts its effects by inhibiting the canonical TGF-β signaling pathway. The binding of TGF-β to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK-5. Activated ALK-5 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis and other cellular processes. This compound, by inhibiting the kinase activity of ALK-5, prevents the initial phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade.

Caption: TGF-β/ALK-5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

ALK-5 Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the kinase activity of ALK-5 by assessing its autophosphorylation.

-

Enzyme: Recombinant kinase domain of human ALK-5.

-

Reaction Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂, MnCl₂, and DTT.

-

Substrate: [γ-³³P]ATP.

-

Procedure:

-

The ALK-5 enzyme is incubated with varying concentrations of this compound in the reaction buffer.

-

The kinase reaction is initiated by the addition of [γ-³³P]ATP.

-

The reaction mixture is incubated at 30°C for a specified time to allow for autophosphorylation.

-

The reaction is stopped by the addition of SDS-PAGE loading buffer.

-

The proteins are separated by SDS-PAGE.

-

The gel is dried and exposed to a phosphor screen.

-

The amount of ³³P incorporated into the ALK-5 protein is quantified using a phosphor imager.

-

IC₅₀ values are calculated from the dose-response curves.

-

TGF-β-induced PAI-1 Transcription Assay (Luciferase Reporter Assay)

-

Stimulus: Recombinant human TGF-β1.

-

Procedure:

-

The stably transfected HepG2 cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a pre-incubation period.

-

The plates are incubated for a further 16-24 hours to allow for luciferase expression.

-

The cells are lysed, and a luciferase substrate is added.

-

Luminescence is measured using a luminometer.

-

The percentage of inhibition is calculated relative to the TGF-β1-stimulated control, and IC₅₀ values are determined.

-

Dimethylnitrosamine (DMN)-Induced Liver Fibrosis in Rats

This in vivo model is used to evaluate the anti-fibrotic efficacy of a compound in a chemically-induced model of liver injury and fibrosis.

-

Animal Model: Male Sprague-Dawley rats.

-

Inducing Agent: Dimethylnitrosamine (DMN).

-

Procedure (Chronic Model):

-

Liver fibrosis is induced by intraperitoneal injections of DMN (e.g., 10 mg/kg) for three consecutive days per week for a period of several weeks (e.g., 4-6 weeks).

-

This compound or vehicle is administered orally (p.o.) once or twice daily (b.i.d.) during the latter half of the DMN treatment period.

-

Animal health and mortality are monitored throughout the study.

-

At the end of the study, blood and liver tissue samples are collected.

-

Serum levels of liver enzymes (e.g., ALT, AST) and bilirubin are measured to assess liver function.

-

Liver tissue is analyzed for collagen deposition (e.g., by Sirius Red staining) and for the mRNA expression of profibrotic genes (e.g., collagen I, TIMP-1, TGF-β) by quantitative RT-PCR.

-

Logical Workflow for this compound Evaluation

The development and evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: A logical workflow for the discovery and preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective inhibitor of ALK-5 with demonstrated efficacy in preclinical models of liver fibrosis. Its ability to modulate the TGF-β signaling pathway highlights its therapeutic potential for treating fibrotic diseases. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and professionals in the field of drug discovery and development.

References

GW-6604: A Potent ALK5 Inhibitor for Enhanced Hepatocyte Regeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor GW-6604 and its significant effects on hepatocyte regeneration. This compound is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5. By targeting the ALK5 kinase, this compound effectively blocks the canonical TGF-β signaling pathway, a key regulator of liver fibrosis and a known inhibitor of hepatocyte proliferation. This guide details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in the investigation and potential therapeutic application of ALK5 inhibitors for liver diseases characterized by impaired regeneration.

Introduction: The Challenge of Liver Regeneration

The liver possesses a remarkable capacity for regeneration in response to injury. This process is critical for recovery from various insults, including viral hepatitis, drug-induced liver injury, and surgical resection. However, in the context of chronic liver disease, the regenerative capacity of hepatocytes is often impaired. A key contributor to this impairment is the overactivation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which promotes the formation of scar tissue (fibrosis) at the expense of functional liver tissue regeneration.

This compound: Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the ATP-binding site of the Activin-like kinase 5 (ALK5), also known as the TGF-β type I receptor. The binding of TGF-β to its type II receptor induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes involved in fibrosis and cell cycle arrest.

By inhibiting the autophosphorylation and activation of ALK5, this compound effectively blocks the downstream signaling cascade.[1][2] This inhibition alleviates the anti-proliferative effects of TGF-β on hepatocytes and reduces the expression of profibrotic genes, thereby creating a more permissive environment for liver regeneration.

Quantitative Data Summary

The efficacy of this compound has been demonstrated in several preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Cell Line/System | IC50 Value | Reference |

| ALK5 Inhibition | Autophosphorylation Assay | Recombinant ALK5 | 140 nM | [1][2] |

| TGF-β Signaling Inhibition | PAI-1 Transcription Assay | HepG2 cells | 500 nM | [1] |

Table 2: In Vivo Efficacy of this compound in a Model of Impaired Liver Regeneration

| Animal Model | Treatment | Dosage | Outcome Measure | Result | Reference |

| TGF-β-overexpressing mice with partial hepatectomy | This compound | 40 mg/kg p.o. | Hepatocyte Proliferation (BrdU labeling) | 4.7-fold increase compared to vehicle | [2] |

Table 3: In Vivo Efficacy of this compound in a Model of Acute Liver Injury

| Animal Model | Treatment | Dosage | Outcome Measure | Result | Reference |

| Acute DMN-induced liver injury in SD rats | This compound | 25-80 mg/kg p.o. (twice daily for 3 weeks) | Hepatic COL1A1 Expression | 80% reduction | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

ALK5 Autophosphorylation Assay (In Vitro)

Objective: To determine the direct inhibitory effect of this compound on ALK5 kinase activity.

Materials:

-

Recombinant human ALK5 cytoplasmic domain

-

This compound

-

[γ-32P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

SDS-PAGE gels

-

Phosphorimager system

Protocol:

-

Prepare a reaction mixture containing recombinant ALK5 in assay buffer.

-

Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated ALK5 band using a phosphorimager.

-

Quantify the band intensity to determine the extent of inhibition and calculate the IC50 value.

TGF-β-Induced PAI-1 Transcription Assay (Cell-Based)

Objective: To assess the ability of this compound to inhibit TGF-β-mediated gene transcription in a cellular context.

Materials:

-

HepG2 human hepatoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Recombinant human TGF-β1

-

This compound

-

Reagents for RNA extraction (e.g., TRIzol)

Protocol:

-

Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours in DMEM with 0.1% FBS.

-

Pre-treat the cells with varying concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with a final concentration of 1 ng/mL TGF-β1 for 24 hours.

-

Isolate total RNA from the cells using TRIzol reagent.

-

Synthesize cDNA from the RNA samples.

Partial Hepatectomy in TGF-β-Overexpressing Mice (In Vivo)

Objective: To evaluate the effect of this compound on hepatocyte regeneration in a model of TGF-β-induced proliferation arrest.

Materials:

-

Transgenic mice overexpressing active TGF-β1 specifically in the liver.

-

This compound formulated for oral administration (e.g., in 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80).

-

Anesthetic agents (e.g., isoflurane).

-

Surgical instruments for hepatectomy.

-

5-bromo-2'-deoxyuridine (BrdU) for injection.

-

Reagents for tissue fixation (e.g., 10% neutral buffered formalin) and paraffin embedding.

-

Anti-BrdU antibody for immunohistochemistry.

Protocol:

-

Acclimatize TGF-β-overexpressing mice to the experimental conditions.

-

Administer this compound (40 mg/kg) or vehicle control orally to the mice.

-

After a specified pre-treatment period, perform a two-thirds partial hepatectomy under anesthesia.

-

Continue daily oral administration of this compound or vehicle.

-

Two hours prior to sacrifice, inject the mice with BrdU (e.g., 50 mg/kg, intraperitoneally) to label proliferating cells.

-

At 48 hours post-hepatectomy, euthanize the mice and harvest the remnant liver lobes.

-

Fix the liver tissue in formalin, process, and embed in paraffin.

-

Perform immunohistochemistry on liver sections using an anti-BrdU antibody.

-

Quantify the percentage of BrdU-positive hepatocytes by counting at least 1000 hepatocytes per liver section under a microscope.

-

Statistically compare the proliferation indices between the this compound-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and the general workflow of the in vivo experiments.

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Caption: General workflow for in vivo evaluation of this compound in liver regeneration models.

Conclusion

This compound represents a promising therapeutic agent for liver diseases characterized by impaired hepatocyte regeneration and excessive fibrosis. Its potent and selective inhibition of ALK5 directly targets a key pathological mechanism. The preclinical data strongly support its ability to enhance hepatocyte proliferation and reduce fibrotic gene expression. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for further research and development of ALK5 inhibitors as a novel strategy to promote liver repair.

References

An In-Depth Technical Guide on the Preclinical Profile of GW-6604

Disclaimer: This document summarizes the publicly available preclinical data for the investigational compound GW-6604. A comprehensive safety and toxicity profile, typically established through a full suite of regulatory toxicology studies, is not available in the public domain. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent and selective small molecule inhibitor of the Activin-like kinase 5 (ALK-5), the type I receptor for Transforming Growth Factor-beta (TGF-β). By inhibiting ALK-5, this compound effectively blocks the canonical TGF-β signaling pathway, which is implicated in the pathogenesis of fibrotic diseases and cancer. Preclinical studies have demonstrated its ability to inhibit TGF-β-induced cellular responses in vitro and show anti-fibrotic and regenerative effects in animal models of liver disease. However, a formal safety and toxicity profile for this compound has not been publicly disclosed.

Core Compound Information

| Parameter | Data |

| Compound Name | This compound |

| Synonyms | GW6604, this compound |

| CAS Number | 452342-37-9 |

| Molecular Formula | C₁₉H₁₄N₄ |

| Molecular Weight | 298.35 g/mol |

| Mechanism of Action | Potent and selective inhibitor of ALK-5 (TGF-β type I receptor) kinase. |

Preclinical Pharmacology

In Vitro Activity

The in vitro activity of this compound has been characterized in various assays, demonstrating its potency and selectivity for the ALK-5 receptor.

| Assay | Endpoint | Result (IC₅₀) |

| ALK-5 Autophosphorylation Assay | Inhibition of ALK-5 kinase activity | 140 nM[1] |

| ALK-5 Binding Assay | Binding affinity to purified recombinant ALK-5 | 107 nM[1] |

| PAI-1 Promoter Luciferase Reporter Assay (in HepG2 cells) | Inhibition of TGF-β-induced transcription | 500 nM[1] |

| Activin Signaling Assay | Inhibition of Activin signaling | 2500 nM[1] |

| Kinase Selectivity Panel (P38MAPK, VEGFR2, P56lck, ITK, Src, TGF-β type II receptor) | Inhibition of off-target kinases | No significant activity up to 10 µM[1] |

In Vivo Efficacy

This compound has demonstrated anti-fibrotic and regenerative effects in rodent models of liver disease.

| Animal Model | Treatment Regimen | Key Findings |

| TGF-β1-overexpressing mice with partial hepatectomy | 40 mg/kg, p.o. | 4.7-fold increase in hepatocyte proliferation.[1] |

| Acute dimethylnitrosamine (DMN)-induced liver disease in rats | Not specified | 80% reduction in the expression of collagen IA1.[1] |

| Chronic DMN-induced liver fibrosis in rats | 80 mg/kg, p.o., twice daily for the last 3 weeks of a 6-week study | Prevented mortality and reduced mRNA levels of collagen IA1, IA2, III, TIMP-1, and TGF-β by 50-75%.[1] |

Signaling Pathway

This compound targets the TGF-β signaling pathway, a critical regulator of cellular processes that, when dysregulated, contributes to fibrosis and cancer progression.

Experimental Protocols

The following are summaries of the key experimental methodologies described for this compound in the literature.[1]

ALK-5 Autophosphorylation Assay

-

Objective: To determine the direct inhibitory effect of this compound on ALK-5 kinase activity.

-

Method: A purified recombinant kinase domain of ALK-5 was used. The assay measured the autophosphorylation of the kinase in the presence of various concentrations of this compound.

PAI-1 Promoter Luciferase Reporter Assay

-

Objective: To assess the functional inhibition of the TGF-β signaling pathway in a cellular context.

In Vivo Chronic DMN-Induced Liver Fibrosis Model

-

Objective: To evaluate the therapeutic efficacy of this compound in a rat model of established liver fibrosis.

-

Animals: Male Sprague-Dawley rats.

-

Induction of Fibrosis: Dimethylnitrosamine (DMN) was administered for 6 weeks.

-

Treatment: this compound (80 mg/kg, p.o., twice daily) or vehicle was administered during the final 3 weeks of the study.

-

Endpoints: Mortality, liver function tests (bilirubin, liver enzymes), and mRNA expression of fibrosis-related genes (collagen IA1, IA2, III, TIMP-1, TGF-β) were assessed.

Safety and Toxicity Profile: An Overview of Data Gaps

A comprehensive evaluation of the safety and toxicity of an investigational drug is a critical component of preclinical development, mandated by regulatory agencies prior to human clinical trials. For a small molecule kinase inhibitor like this compound, this would typically involve a battery of in vitro and in vivo studies.

There is no publicly available data on the safety and toxicity of this compound.

The following table outlines the standard preclinical safety and toxicology studies that would be expected for a compound like this compound, highlighting the current lack of information.

| Study Type | Objective | Status for this compound |

| Safety Pharmacology | To assess effects on vital functions (cardiovascular, respiratory, and central nervous systems). | Data Not Available |

| Acute Toxicity | To determine the effects of a single high dose and estimate the maximum tolerated dose (MTD). | Data Not Available |

| Repeat-Dose Toxicity | To characterize the toxicological profile following repeated administration over various durations (e.g., 14-day, 28-day, 90-day) in at least two species (one rodent, one non-rodent). | Data Not Available |

| Genotoxicity | To assess the potential to induce genetic mutations or chromosomal damage (e.g., Ames test, in vitro micronucleus test, in vivo micronucleus test). | Data Not Available |

| Carcinogenicity | To evaluate the potential to cause cancer, typically in long-term rodent studies. | Data Not Available |

| Reproductive and Developmental Toxicity | To assess the potential effects on fertility, embryonic development, and pre- and postnatal development. | Data Not Available |

| Toxicokinetics | To understand the absorption, distribution, metabolism, and excretion (ADME) of the drug at toxic doses. | Data Not Available |

Conclusion

This compound is a well-characterized inhibitor of ALK-5 with demonstrated preclinical efficacy in models of liver fibrosis. Its mechanism of action is well-defined, and its in vitro and in vivo pharmacological effects have been documented in the scientific literature. However, the lack of a publicly available safety and toxicity profile represents a significant gap in the overall understanding of this compound. For further development and consideration as a therapeutic candidate, a comprehensive suite of GLP-compliant toxicology and safety pharmacology studies would be required. Researchers interested in this compound should proceed with the understanding that its safety profile in biological systems is largely unknown.

References

GW-6604's Role in Inhibiting Autophosphorylation of ALK5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GW-6604, a potent and selective inhibitor of the Activin-like kinase 5 (ALK5). The primary focus is on its mechanism of action in inhibiting the autophosphorylation of ALK5, a critical step in the Transforming Growth Factor-β (TGF-β) signaling pathway. Dysregulation of this pathway is implicated in a variety of fibrotic diseases and cancer.

Core Mechanism of Action

This compound exerts its inhibitory effect on the TGF-β signaling pathway by directly targeting the kinase activity of ALK5, also known as TGF-β type I receptor (TβRI). In the canonical pathway, the binding of TGF-β to its type II receptor (TβRII) induces the recruitment and phosphorylation of ALK5. This activation of ALK5 leads to its autophosphorylation and subsequent phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. This compound acts as a competitive inhibitor at the ATP-binding site of the ALK5 kinase domain, thereby preventing this autophosphorylation and blocking the propagation of the downstream signal.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in both biochemical and cellular assays. The following tables summarize the key findings.

| Parameter | Value | Assay Type | Reference |

| IC50 | 140 nM | ALK5 Autophosphorylation Assay | [1][2] |

| IC50 | 500 nM | TGF-β-induced PAI-1 Transcription | [2] |

Signaling Pathway and Inhibition Point

The following diagram illustrates the canonical TGF-β/ALK5 signaling pathway and the specific point of inhibition by this compound.

Experimental Protocols

ALK5 Autophosphorylation Assay

This protocol is based on the methodology described by de Gouville et al. in the British Journal of Pharmacology (2005).[1][2]

Objective: To determine the in vitro inhibitory activity of this compound on the autophosphorylation of the ALK5 kinase domain.

Materials:

-

Recombinant ALK5 Kinase Domain: The kinase domain of human ALK5 (amino acids 162-503) is expressed in a baculovirus/Sf9 cell system. The protein is C-terminally 6-His tagged for purification.[1]

-

Purification System: Ni2+ affinity chromatography column.[1]

-

Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Details are not specified in the source, but a typical kinase assay buffer would be used (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2, MnCl2, and DTT).

-

[γ-33P]ATP: Radiolabeled ATP for detecting phosphorylation.

-

Scintillation Counter: For quantifying radioactivity.

Workflow Diagram:

Procedure:

-

Protein Expression and Purification:

-

Kinase Reaction:

-

The purified recombinant ALK5 kinase domain is incubated with varying concentrations of this compound in the assay buffer.

-

The autophosphorylation reaction is initiated by the addition of [γ-33P]ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

-

Detection and Quantification:

-

The reaction is terminated, and the phosphorylated ALK5 is separated from the reaction mixture, typically by SDS-PAGE and transfer to a membrane.

-

The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition of ALK5 autophosphorylation is calculated for each concentration of this compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a potent inhibitor of ALK5 autophosphorylation, effectively blocking the TGF-β signaling cascade at a key activation step. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on targeting the TGF-β pathway in various disease contexts. The detailed methodologies and visual representations of the signaling pathway and experimental workflow are intended to facilitate further research and development in this area.

References

The Impact of GW-6604 on Collagen IA1 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound GW-6604 and its inhibitory effects on Collagen Type I Alpha 1 (COL1A1) expression. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways.

Introduction

This compound is recognized as a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1] The TGF-β signaling pathway is a critical regulator of cellular processes, including growth, differentiation, and the synthesis of extracellular matrix (ECM) components.[2][3] A key component of the ECM is Collagen Type I, a heterotrimer composed of two alpha-1 chains and one alpha-2 chain, encoded by the COL1A1 and COL1A2 genes, respectively.[4][5] Dysregulation of the TGF-β pathway and subsequent overexpression of COL1A1 are hallmark features of fibrotic diseases, such as liver fibrosis.[1][6]

This compound, by inhibiting ALK5 autophosphorylation, effectively blocks the downstream signaling cascade, leading to a reduction in the expression of fibrotic genes, most notably COL1A1.[1] This makes this compound a significant compound of interest for therapeutic strategies targeting fibrotic conditions.

Quantitative Data Summary

The following table summarizes the quantitative data from preclinical studies on the effect of this compound on COL1A1 expression.

| Model System | This compound Concentration/Dose | Treatment Duration | Effect on COL1A1 Expression | Reference |

| Acute Dimethylnitrosamine (DMN)-induced liver fibrosis model in Sprague-Dawley rats | 25-80 mg/kg, twice daily (oral) | 3 weeks | Dose-dependent inhibition of hepatic COL1A1 overexpression, with up to 80% reduction. | [1] |

Note: Further research is required to expand this quantitative dataset with in vitro studies detailing IC50 values specifically for COL1A1 expression in various cell types.

Signaling Pathway

The inhibitory effect of this compound on COL1A1 expression is primarily mediated through the canonical TGF-β/Smad signaling pathway. The following diagram illustrates this mechanism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Reviewing the Regulators of COL1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. COL1A1 (E8F4L) Rabbit Monoclonal Antibody (Alexa Fluor® 594 Conjugate) | Cell Signaling Technology [cellsignal.com]

- 5. COL1A1 (E8F4L) Rabbit Monoclonal Antibody (Alexa Fluor® 594 Conjugate) | Cell Signaling Technology [cellsignal.com]

- 6. Col1A1 Production and Apoptotic Resistance in TGF-β1-Induced Epithelial-to-Mesenchymal Transition-Like Phenotype of 603B Cells | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with GW-6604

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro use of GW-6604, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). This document details the mechanism of action of this compound, its key biological effects, and provides structured protocols for essential in vitro experiments. The included data summary tables and signaling pathway diagrams are intended to facilitate experimental design and data interpretation for researchers investigating the TGF-β signaling pathway and its role in various pathological conditions, particularly liver fibrosis.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the serine/threonine kinase activity of ALK5.[1][2] By inhibiting ALK5, this compound effectively blocks the downstream signaling cascade initiated by TGF-β, a key cytokine involved in cellular growth, differentiation, and extracellular matrix production. Dysregulation of the TGF-β pathway is implicated in numerous diseases, including cancer and fibrotic disorders. This compound serves as a valuable research tool for elucidating the role of ALK5 in these processes and for the preclinical evaluation of ALK5 inhibition as a therapeutic strategy.

Mechanism of Action

TGF-β/ALK5 Signaling Pathway

TGF-β signaling and this compound inhibition.

Quantitative Data Summary

The following tables summarize the key in vitro activities of this compound.

| Parameter | Assay | Value (IC50) | Reference |

| ALK5 Inhibition | ALK5 Autophosphorylation | 140 nM | [1][2] |

| Cellular Activity | TGF-β-induced PAI-1 Transcription | 500 nM | [1][2] |

Table 1: In vitro inhibitory concentrations (IC50) of this compound.

| Parameter | Description |

| Molecular Formula | C19H14N4 |

| Molecular Weight | 298.35 g/mol |

| Solubility | Soluble in DMSO |

| Storage | Store stock solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

Table 2: Physicochemical properties of this compound.

Experimental Protocols

Preparation of this compound Stock Solutions

It is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous DMSO

Protocol:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.298 mg of this compound in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-